2,7-Naphthalenedisulfonic acid, 4-amino-3-((4'-((1-amino-5-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-6-(phenylazo)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Direct Black 131: is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to directly adhere to the substrate without the need for a mordant. C.I. Direct Black 131 is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the paper and leather industries due to its strong affinity for these materials and its ability to produce deep black shades.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C.I. Direct Black 131 typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The general structure of direct dyes includes azo groups (-N=N-) which are responsible for the color properties. The reaction conditions often require acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of C.I. Direct Black 131 involves large-scale chemical reactions in reactors where the aromatic amines are diazotized using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with another aromatic compound under controlled conditions to produce the final dye. The dye is then purified, dried, and processed into a usable form for various applications.
Chemical Reactions Analysis
Types of Reactions: C.I. Direct Black 131 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where one or more substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized aromatic compounds.
Reduction Products: Aromatic amines.
Substitution Products: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
C.I. Direct Black 131 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of azo dyes in various chemical reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism of action of C.I. Direct Black 131 involves its interaction with the substrate at a molecular level. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere strongly. The azo groups in the dye are responsible for the color properties, and their interaction with light leads to the absorption and reflection of specific wavelengths, resulting in the black color.
Comparison with Similar Compounds
- C.I. Direct Black 38
- C.I. Direct Blue 71
- C.I. Direct Red 81
Comparison: C.I. Direct Black 131 is unique due to its specific molecular structure, which provides it with distinct color properties and affinity for certain substrates. Compared to other similar compounds, it offers better color fastness and stability under various conditions. Its ability to produce deep black shades makes it particularly valuable in the textile industry.
Properties
CAS No. |
6486-54-0 |
---|---|
Molecular Formula |
C38H25N8Na3O10S3 |
Molecular Weight |
918.8 g/mol |
IUPAC Name |
trisodium;4-amino-3-[[4-[4-[(1-amino-5-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C38H28N8O10S3.3Na/c39-34-28-7-4-8-30(57(48,49)50)27(28)17-18-29(34)44-41-25-13-9-21(10-14-25)22-11-15-26(16-12-22)43-45-36-31(58(51,52)53)19-23-20-32(59(54,55)56)37(38(47)33(23)35(36)40)46-42-24-5-2-1-3-6-24;;;/h1-20,47H,39-40H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
QRZSQKMRRPBBJK-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C7=C(C=C6)C(=CC=C7)S(=O)(=O)[O-])N)N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.